2-Bromo-3-tert-butylphenol
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Overview
Description
2-Bromo-3-tert-butylphenol is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, where a bromine atom is substituted at the second position and a tert-butyl group at the third position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-tert-butylphenol can be achieved through a bromination reaction of 3-tert-butylphenol. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature, and the bromine selectively substitutes the hydrogen atom at the ortho position relative to the hydroxyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-tert-butylphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones: Formed through oxidation of the phenolic hydroxyl group.
De-brominated Phenols: Formed through reduction reactions.
Scientific Research Applications
2-Bromo-3-tert-butylphenol has various applications in scientific research:
Biology: It can be used in studies involving enzyme inhibition and as a probe for biological assays.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-tert-butylphenol involves its interaction with various molecular targets. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking its activity. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylphenol: Similar structure but with the tert-butyl group at the fourth position.
4-tert-Butylphenol: Lacks the bromine substituent.
2-tert-Butylphenol: Lacks the bromine substituent and has the tert-butyl group at the second position.
Uniqueness
2-Bromo-3-tert-butylphenol is unique due to the specific positioning of the bromine and tert-butyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and research that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C10H13BrO |
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Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-bromo-3-tert-butylphenol |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3 |
InChI Key |
OZVUTYQBOHVNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)Br |
Origin of Product |
United States |
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